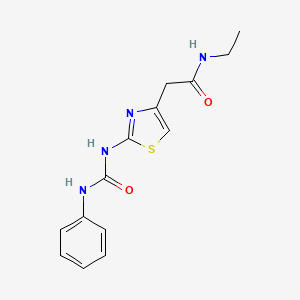

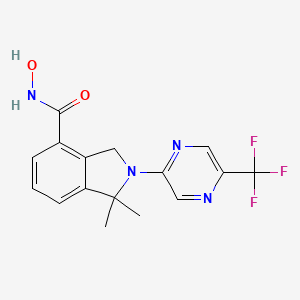

![molecular formula C27H23ClN4O3 B2679935 2-(3-(2-氯苄基)-4-氧代-3H-嘧啶并[5,4-b]吲哚-5(4H)-基)-N-(4-甲氧基苄基)乙酰胺 CAS No. 1184995-05-8](/img/structure/B2679935.png)

2-(3-(2-氯苄基)-4-氧代-3H-嘧啶并[5,4-b]吲哚-5(4H)-基)-N-(4-甲氧基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide” is a potent tubulin inhibitor . Tubulin inhibitors are a class of drugs that interfere with the polymerization of tubulin, a protein that is an essential component of the cytoskeleton and mitotic spindle, which are crucial for cell division and replication. This makes tubulin inhibitors potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Synthesis Analysis

The synthesis of this compound was optimized and follows a straightforward route from the unsubstituted indole via the 1-(4-chlorobenzyl)-indole and the indol-3-yl-2-oxo-acetyl chloride to the indol-3-yl-2-oxo acetamide product .Molecular Structure Analysis

The structure of this compound was assigned by sophisticated NMR experiments, for example, a 1,1-ADEQUATE experiment, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the unsubstituted indole with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)-indole, followed by the reaction of this intermediate with 2-oxo-acetyl chloride to form the indol-3-yl-2-oxo acetamide product .科学研究应用

抗菌和抗真菌活性

与指定化学物质结构相关的化合物已被合成并评估其抗菌特性。例如,具有相似核心结构的吲哚-1-基)-N-芳基乙酰胺衍生物已证明对各种病原微生物具有有希望的抗菌和抗真菌活性 (Debnath & Ganguly, 2015)。这项研究强调了此类化合物在开发新的抗菌剂方面的潜力。

抗炎和镇痛剂

另一个应用领域是合成用于抗炎和镇痛目的的新化合物。研究表明,苯并二呋喃基和噻唑并嘧啶的衍生物可能与所讨论的化合物具有共同的功能基团或合成途径,它们表现出显着的 COX-2 抑制活性,以及显着的镇痛和抗炎特性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

抗过敏特性

对嘧啶衍生物的研究也发现了具有抗过敏作用的化合物。例如,对 N-(吡啶-4-基)-(吲哚-3-基)乙酰胺的研究揭示了有希望的抗过敏活性,进一步突出了此化学类别中化合物的治疗潜力 (Menciu et al., 1999)。

抗癌活性

某些乙酰胺衍生物的合成是受寻找新的抗癌剂的驱动。例如,具有 1H-吡唑-1-基)乙酰胺基序的化合物已针对多种癌细胞系进行了测试,显示出抑制癌细胞生长的潜力 (Al-Sanea et al., 2020)。

作用机制

属性

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O3/c1-35-20-12-10-18(11-13-20)14-29-24(33)16-32-23-9-5-3-7-21(23)25-26(32)27(34)31(17-30-25)15-19-6-2-4-8-22(19)28/h2-13,17H,14-16H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZCAACIRYLTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

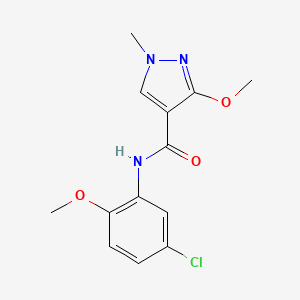

![1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2679854.png)

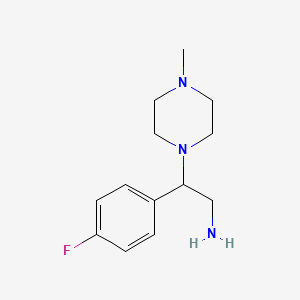

![2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2679857.png)

![[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene](/img/structure/B2679860.png)

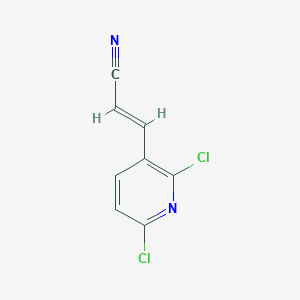

![(Z)-ethyl 2-cyano-2-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)acetate](/img/structure/B2679861.png)

![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)

![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)

![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)